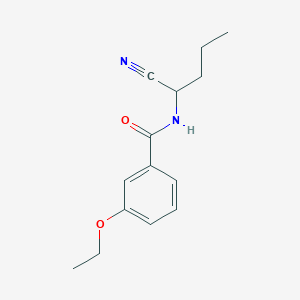![molecular formula C20H34N6OS B2513140 N-(2-(4-(异丁胺基)-6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-丙基戊酰胺 CAS No. 941941-72-6](/img/structure/B2513140.png)
N-(2-(4-(异丁胺基)-6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-丙基戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic compound This molecule is characterized by its multifaceted structure, incorporating elements that contribute to its versatile chemical and biological functions
科学研究应用
N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide has a broad range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or signaling molecule.
Medicine: : Explored for therapeutic uses, including anti-inflammatory or anticancer properties.
Industry: : Utilized in the production of specialty chemicals or materials with specific functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide involves a multi-step process.
Starting Materials: : The synthesis begins with the appropriate pyrazolo[3,4-d]pyrimidine derivative, combined with isobutylamine and methylthiolation reagents.
Reaction Conditions: : Specific reagents and solvents are used under controlled temperature and pressure to ensure the formation of the desired intermediate.
Final Coupling: : The intermediate undergoes a coupling reaction with an appropriate alkylating agent, followed by purification steps to isolate the final compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound requires optimization for cost-effectiveness and scalability. The process involves large-scale reactors, continuous flow methods, and advanced purification techniques like crystallization or chromatography to achieve high purity and yield.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Typically utilizes reagents like lithium aluminum hydride or sodium borohydride to add hydrogen or remove oxygen.
Substitution: : Involves the replacement of one group in the molecule with another, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, alkylating agents.
Major Products
The reactions can produce various derivatives, depending on the conditions and reagents used
作用机制
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : It binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Influences various biochemical pathways, potentially leading to changes in cell behavior or function.
相似化合物的比较
Compared to other similar compounds, N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide stands out due to its unique structural features and versatile applications.
Similar Compounds: : Pyrazolo[3,4-d]pyrimidine derivatives with different substituents.
Uniqueness: : The isobutylamino and methylthio groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Conclusion
N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a fascinating compound with a plethora of applications in various fields. Its synthesis, chemical reactivity, and potential for scientific research make it a topic of significant interest in the scientific community.
属性
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N6OS/c1-6-8-15(9-7-2)19(27)21-10-11-26-18-16(13-23-26)17(22-12-14(3)4)24-20(25-18)28-5/h13-15H,6-12H2,1-5H3,(H,21,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVHVQLKXGDANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCC(C)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
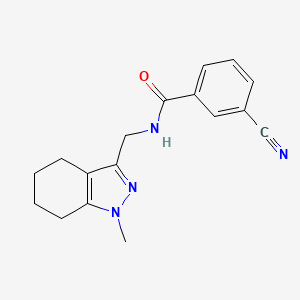
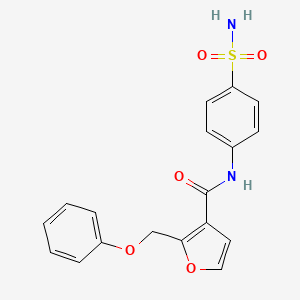
![1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2513060.png)
![1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[BIS(2-HYDROXYETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2513062.png)


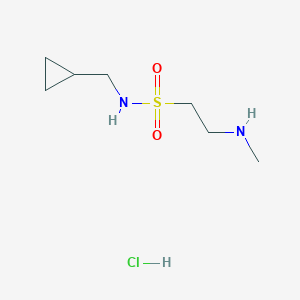
![1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2513069.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B2513071.png)
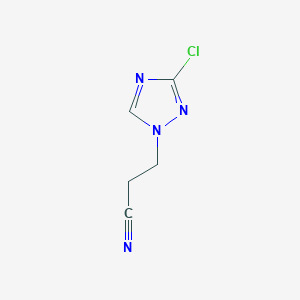
![1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea](/img/structure/B2513075.png)
![1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine](/img/structure/B2513076.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2513078.png)
